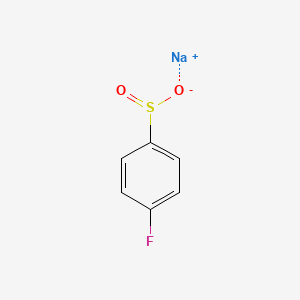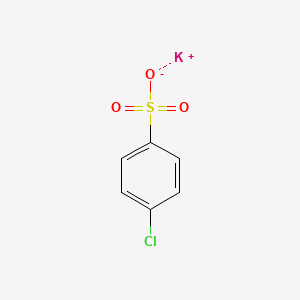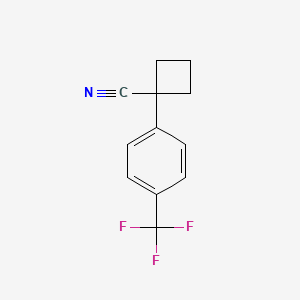
1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile involves a two-stage process . In the first stage, 4-(Trifluoromethyl)phenylacetonitrile reacts with sodium hydride in N,N-dimethyl-formamide at 0℃ for about 5 minutes . In the second stage, 1,3-dibromopropane is added and the mixture is stirred at the same temperature for 1 hour . The reaction yields the title compound as a colorless oil .Molecular Structure Analysis
The molecular formula of 1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile is C12H10F3N . The average mass is 225.210 Da and the monoisotopic mass is 225.076538 Da .Physical And Chemical Properties Analysis
1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile has a molecular weight of 225.21 g/mol . Unfortunately, there is not enough information available to provide a detailed analysis of the physical and chemical properties of this compound.Aplicaciones Científicas De Investigación
Kinetic Resolution of 1-(4-(Trifluoromethyl)phenyl)ethanol Enantiomers
- Application Summary : This research focused on the kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers through lipase-catalyzed transesterification in organic solvents .
- Methods of Application : Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane . The effects of temperature, enzyme dosage, substrate ratio and time on the reaction were investigated .
- Results : The experimental results under the optimized conditions involving the temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg and time of 104 min, show that TFMP enantiomers were resolved with the enantiomeric excess of the remaining substrate (ees) higher than 99.0% and the conversion © of 50.3%, which indicates an efficient kinetic resolution process .
Crystal Structure of [1-(4-(Trifluoromethyl)phenyl)-3,4-dihydroquinolin-2(1H)-one]
- Application Summary : This study focused on the crystal structure of [1-(4-(trifluoromethyl)phenyl)-3,4-dihydroquinolin-2(1H)-one] .
- Methods of Application : The crystal structure was determined using X-ray diffraction . The compound was synthesized by mixing 1-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinoline (5.0 mmol, 1.05 g) and cesium carbonate (Cs2CO3, 7.5 mmol) in a 25 mL Schlenk tube containing a magnetic stirring bar, then dry DMF (50 mL) was added to the tube to dissolve the substrate and finally (diacetoxyiodo)benzene (1.0 mmol) was added .
- Results : The crystal structure was successfully determined, providing valuable information about the compound’s molecular structure .
Synthesis of a New Triazene 1-Oxide Derivative
- Application Summary : This study focused on the synthesis of a new triazene 1-oxide derivative, 1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide .
- Methods of Application : The compound was synthesized by mixing 1-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline and cesium carbonate (Cs2CO3) in a Schlenk tube containing a magnetic stirring bar. Dry DMF was added to the tube to dissolve the substrate and finally (diacetoxyiodo)benzene was added .
- Results : The crystal structure of the compound was determined using X-ray diffraction. The molecule is included in inter-hydrogen bonding with C5–H5 acting as donors and O atoms of N-oxide groups as acceptors .
Synthesis and Application of Trifluoromethylpyridines
- Application Summary : This research focused on the synthesis and application of trifluoromethylpyridines .
- Methods of Application : The trifluoromethyl group is strongly electron withdrawing, making it useful in compound development .
- Results : The unique properties of fluorine mean that substitution with the trifluoromethyl group can significantly alter the properties of a compound .
Synthesis of a New Triazene 1-Oxide Derivative
- Application Summary : This study focused on the synthesis of a new triazene 1-oxide derivative, 1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide .
- Methods of Application : The compound was synthesized by mixing 1-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline and cesium carbonate (Cs2CO3) in a Schlenk tube containing a magnetic stirring bar. Dry DMF was added to the tube to dissolve the substrate and finally (diacetoxyiodo)benzene was added .
- Results : The crystal structure of the compound was determined using X-ray diffraction. The molecule is included in inter-hydrogen bonding with C5–H5 acting as donors and O atoms of N-oxide groups as acceptors .
Synthesis and Application of Trifluoromethylpyridines
- Application Summary : This research focused on the synthesis and application of trifluoromethylpyridines .
- Methods of Application : The trifluoromethyl group is strongly electron withdrawing, making it useful in compound development .
- Results : The unique properties of fluorine mean that substitution with the trifluoromethyl group can significantly alter the properties of a compound .
Safety And Hazards
Propiedades
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N/c13-12(14,15)10-4-2-9(3-5-10)11(8-16)6-1-7-11/h2-5H,1,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKULHDHOJHBAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619768 |
Source


|
| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)phenyl)cyclobutanecarbonitrile | |
CAS RN |
29786-44-5 |
Source


|
| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid](/img/structure/B1323335.png)
![1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid](/img/structure/B1323339.png)

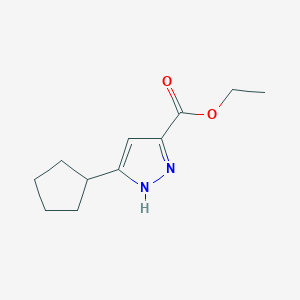
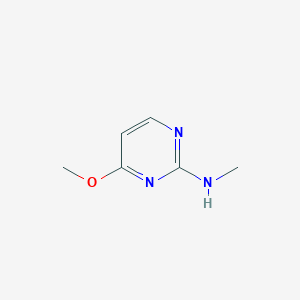
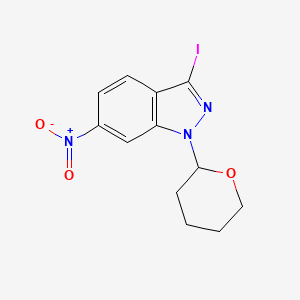
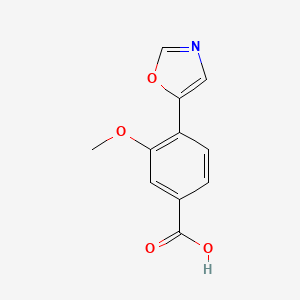
![(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1323350.png)
![9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1323355.png)
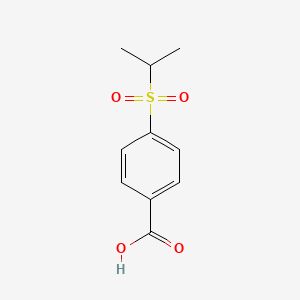
![Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate](/img/structure/B1323357.png)
![5,6'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1323358.png)
